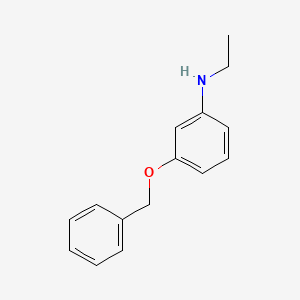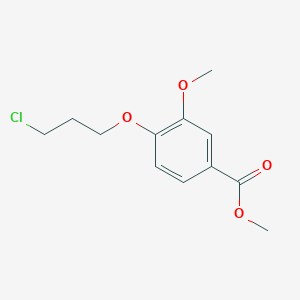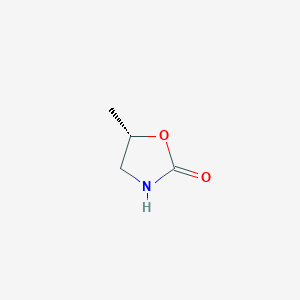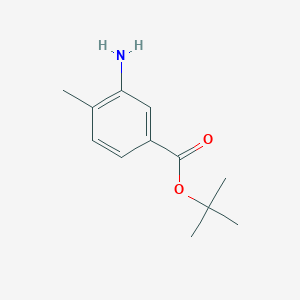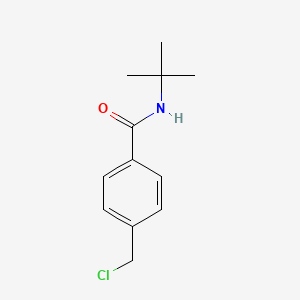
2-(Diphenylphosphino)benzenesulfonic acid
Overview
Description
2-(Diphenylphosphino)benzenesulfonic acid is a ligand precursor used for the preparation of various transition metal complexes. These complexes are employed as catalysts in different organic transformations such as the Heck reaction, regioselective allylation, hydrogenation of ketones, N-alkylation of amines, and olefin oligomerization and polymerization reactions .
Molecular Structure Analysis
The empirical formula of this compound is C18H15O3PS. It has a molecular weight of 342.35 . The SMILES string representation is OS(=O)(=O)c1ccccc1P(c2ccccc2)c3ccccc3 .Chemical Reactions Analysis
This compound is used as a ligand precursor for the preparation of various transition metal complexes. These complexes are employed as catalysts in different organic transformations such as the Heck reaction, regioselective allylation, hydrogenation of ketones, N-alkylation of amines, and olefin oligomerization and polymerization reactions .Physical And Chemical Properties Analysis
This compound is a solid substance with a melting point of 255-260 °C . It has an empirical formula of C18H15O3PS and a molecular weight of 342.35 .Scientific Research Applications
Synthesis and Molecular Structure
2-(Diphenylphosphino)benzenesulfonic acid is used in the synthesis of complex molecular structures like bismuth(III) sulfonate complex. This process involves the in situ oxidation of this compound, resulting in the formation of single crystals with specific coordination to bismuth atoms (Schlesinger, Rüffer, Lang, & Mehring, 2012).
Catalyst in Polymerization
The compound serves as a catalyst in alternating co- and terpolymerization of carbon monoxide and olefins in water. It forms efficient catalyst systems for these processes, especially in combination with other substances like p-toluenesulfonic acid and organic oxidants (Bianchini, Lee, Meli, Moneti, Patinec, Petrucci, & Vizza, 1999).
In Living Polymerization
This compound is also integral in the preparation of polypeptides via living polymerization of amino acid N-carboxyanhydrides. Novel platinum complexes are synthesized using this acid, proving efficient in initiating ring-opening polymerization (Peng, Lai, & Lin, 2008).
Ligand Design for Asymmetric Catalysis
This acid is part of a new class of ligands for asymmetric transition metal catalysis. It is used in palladium-catalyzed reactions where enantiodifferentiation is achieved through selective ionization of substrates (Trost, Vranken, & Bingel, 1992).
In Single-Molecule Magnets
The compound plays a role in the synthesis of derivatives in the family of single-molecule magnets (SMMs). Its reaction with different elements leads to the formation of clusters with specific magnetic properties (Chakov, Abboud, Zakharov, Rheingold, Hendrickson, & Christou, 2003).
Synthesis of Atropisomeric Phosphine Ligands
It is also involved in the synthesis of atropisomeric phosphine ligands. These ligands are used in various chemical reactions and can be resolved using specific agents (Dai, Wong, & Virgil, 1998).
In Ruthenium(II) Complexes
This compound is used in preparing ruthenium(II) complexes. These complexes exhibit pH-dependent properties and are effective in catalyzing hydrogenation reactions in aqueous-organic mixtures (Papp, Kovács, Bényei, Laurenczy, Nádasdi, & Joó, 2001).
In Oxidation Catalysis
The compound is involved in the synthesis of copper(II) complexes that act as catalysts for alcohol oxidation, demonstrating the potential for selective catalysis in various chemical processes (Hazra, Martins, Silva, & Pombeiro, 2015).
Safety and Hazards
2-(Diphenylphosphino)benzenesulfonic acid is classified as a skin irritant (Category 2), eye irritant (Category 2A), and may cause respiratory irritation (Specific target organ toxicity - single exposure, Category 3) . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area .
Mechanism of Action
Target of Action
2-(Diphenylphosphino)benzenesulfonic acid is primarily used as a ligand precursor for the preparation of various transition metal complexes . These complexes serve as the primary targets of the compound. The role of these complexes is to act as catalysts in different organic transformations .
Mode of Action
The compound interacts with its targets (transition metal complexes) to facilitate various organic transformations. This includes the Heck reaction, regioselective allylation, hydrogenation of ketones, N-alkylation of amines, and olefin oligomerization and polymerization reactions .
Biochemical Pathways
The compound affects several biochemical pathways through its action on transition metal complexes. These pathways include the Heck reaction pathway, the allylation pathway, the hydrogenation pathway of ketones, the N-alkylation pathway of amines, and the pathways of olefin oligomerization and polymerization .
properties
IUPAC Name |
2-diphenylphosphanylbenzenesulfonic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15O3PS/c19-23(20,21)18-14-8-7-13-17(18)22(15-9-3-1-4-10-15)16-11-5-2-6-12-16/h1-14H,(H,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXVJDHROZFWXHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3S(=O)(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15O3PS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
111864-25-6 | |
| Record name | 111864-25-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(1,3-benzodioxol-5-ylmethyl)-N-[(5-methoxy-1H-indol-3-yl)methyl]amine](/img/structure/B3081896.png)

![2-(4-methylbenzyl)-8-(piperidin-1-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B3081913.png)
